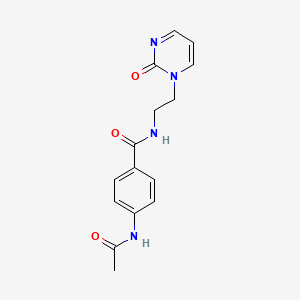

![molecular formula C18H14BrN3O3 B2762176 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one CAS No. 899726-30-8](/img/structure/B2762176.png)

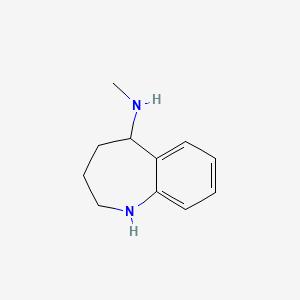

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

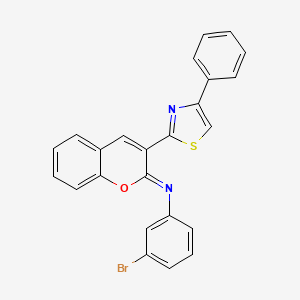

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds with structural similarities to "3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one" have been synthesized and studied for various chemical reactions. For example, Ibrahim et al. (2002) discussed the synthesis and reactions of certain benzopyrans and benzothiophenopyrans, exploring their conversion to pyrones and pyridones under the influence of carbon nucleophiles. Such synthetic pathways are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Ibrahim, El-Shaaer, & Hassan, 2002).

Electronic and Optical Properties

Ahmad et al. (2021) investigated the synthesis of thiophene-carboxamides via Suzuki cross-coupling reactions and analyzed their electronic and nonlinear optical properties through DFT calculations. The study highlighted the influence of various substituents on the electronic properties of these compounds, which could be relevant for designing new materials with specific electronic or optical characteristics (Ahmad et al., 2021).

Antimicrobial Activity

The compound "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile" demonstrated favorable antimicrobial activities, as studied by Okasha et al. (2022). This research points to the potential use of structurally similar compounds in developing new antimicrobial agents (Okasha et al., 2022).

Antitumor Screening

Zaher et al. (2016) synthesized a series of benzothiophene derivatives, showing potent and broad-spectrum cytotoxic activity in in vitro antitumor screening. These findings suggest that compounds with similar frameworks might have applications in cancer therapy (Zaher et al., 2016).

Antimicrobial and Antitubercular Screening

Sivakumar and Rajasekaran (2013) synthesized Schiff bases of pyrazolone derivatives and evaluated their in vitro antimicrobial and antitubercular activities, highlighting the therapeutic potential of such compounds against various microbial and mycobacterial strains (Sivakumar & Rajasekaran, 2013).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromophenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O3/c19-13-2-4-14(5-3-13)22-8-7-20-17(18(22)23)21-10-12-1-6-15-16(9-12)25-11-24-15/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSCKTCFYGDLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN(C3=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2762097.png)

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)